ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.10420754 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a thiazole ring, which is known for its pharmacological significance. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific structure of this compound contributes to its unique biological profile.
Antimicrobial Activity
Research has indicated that thiazole-containing compounds possess notable antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to ethyl 2-[3-benzoyl... demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against bacterial strains .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Derivative A | E. faecalis | 100 |
Derivative B | S. pneumoniae | 0.12 |
Ethyl Thiazole | E. coli | 200 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Case Study:
A recent study screened a library of compounds including ethyl 2-[3-benzoyl... against multicellular spheroids of cancer cells. The results indicated that this compound exhibited superior efficacy compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, ethyl 2-[3-benzoyl...] has shown anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of ethyl 2-[3-benzoyl...] can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.
- Modulation of Signaling Pathways: It affects signaling pathways like NF-kB and MAPK, which are involved in cell survival and inflammation.
Properties
IUPAC Name |
ethyl 2-[(3E)-2-(4-hydroxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-3-32-23(31)21-13(2)25-24(33-21)26-18(14-9-11-16(27)12-10-14)17(20(29)22(26)30)19(28)15-7-5-4-6-8-15/h4-12,18,27-28H,3H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENGOYYNOXSPD-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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